N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide
Description
N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound belonging to the class of benzamides
Properties
Molecular Formula |
C21H18F2N2O3S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C21H18F2N2O3S/c1-13-6-3-4-9-18(13)25-29(27,28)19-12-15(11-10-14(19)2)21(26)24-20-16(22)7-5-8-17(20)23/h3-12,25H,1-2H3,(H,24,26) |
InChI Key |
FGQXKDUMUVNZAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves the condensation reaction of 2,6-difluoroaniline with 4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-difluorophenyl)-2-fluorobenzamide: This compound shares structural similarities but differs in the position of the fluorine atoms and the presence of a single fluorobenzamide moiety.
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar to the above compound but with different fluorine substitution patterns.
N-(2,6-difluorobenzyl)-4-sulfamoyl-benzamide: Another related compound with a benzyl group instead of a methylphenyl group.
Uniqueness
N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide is unique due to its specific substitution pattern and the presence of both difluorophenyl and methylphenyl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
